3-fold Lower Vitamin D Binding Protein (DBP) Affinity of 3-epi-Calcifediol Compared to Calcifediol
3-epi-Calcifediol exhibits a significantly reduced binding affinity for the primary vitamin D carrier protein, DBP, compared to its parent compound, calcifediol (25(OH)D3). This difference is a direct consequence of the altered stereochemistry at the C-3 position [1].
| Evidence Dimension | Relative Binding Affinity to Vitamin D Binding Protein (DBP) |
|---|---|
| Target Compound Data | ~36-46% of 25(OH)D3 |
| Comparator Or Baseline | Calcifediol (25-hydroxyvitamin D3) |
| Quantified Difference | 3-fold lower affinity (approximately) |
| Conditions | In vitro binding assay; review of studies on DBP binding of 25(OH)D3 and 3-epi-25(OH)D3 [1] |
Why This Matters
This 3-fold lower affinity for DBP translates to a different free fraction and pharmacokinetic profile, potentially altering its in vivo half-life and tissue distribution, which is critical for understanding its physiological role and therapeutic potential compared to calcifediol.
- [1] Catalytic properties of 25-hydroxyvitamin D3 3-epimerase in rat and human liver microsomes. Sciencedirect. 2019. View Source
